4-Cbz-aminopiperidine

Beschreibung

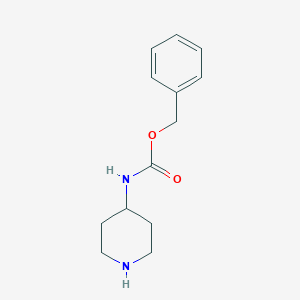

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGUAFRTAYMNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363849 | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182223-54-7, 207296-89-7 | |

| Record name | Phenylmethyl N-4-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182223-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzyl N-(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cbz Aminopiperidine and Its Derivatives

Protection and Deprotection Strategies

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like 4-Cbz-aminopiperidine. pharmafeatures.com This allows for the selective reaction of specific functional groups while others are temporarily masked.

Cbz Protecting Group Utility in Amine Synthesis

The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines in organic synthesis. total-synthesis.comnumberanalytics.com Introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl), it forms a stable carbamate (B1207046) that effectively masks the nucleophilicity and basicity of the amine. numberanalytics.comwikipedia.org This protection is crucial in multi-step syntheses, preventing unwanted side reactions at the amine functionality. numberanalytics.com The Cbz group's stability under various conditions, yet susceptibility to specific deprotection methods, makes it a versatile tool for chemists. total-synthesis.com

The introduction of the Cbz group typically proceeds under Schotten-Baumann conditions, utilizing a base like sodium carbonate in a biphasic system, or with an organic base in an organic solvent. total-synthesis.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, leading to the formation of the Cbz-protected amine. numberanalytics.com

Orthogonal Protecting Group Approaches (e.g., Cbz-Boc Orthogonality)

In the synthesis of complex molecules containing multiple functional groups, the concept of orthogonal protection is paramount. masterorganicchemistry.comnumberanalytics.com This strategy involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.comstudysmarter.co.uk A classic example of this is the use of the Cbz and tert-butoxycarbonyl (Boc) groups. numberanalytics.com

The Cbz group is typically removed by catalytic hydrogenation, while the Boc group is labile to acidic conditions. masterorganicchemistry.com This orthogonality allows for the selective manipulation of different amine groups within the same molecule. For instance, in a molecule containing both a Cbz-protected amine and a Boc-protected amine, the Boc group can be selectively removed using an acid like trifluoroacetic acid (TFA), leaving the Cbz group intact. masterorganicchemistry.comorganic-chemistry.org Conversely, the Cbz group can be cleaved by hydrogenolysis without affecting the Boc group. total-synthesis.com This selective deprotection is a cornerstone of modern peptide synthesis and the synthesis of complex nitrogen-containing compounds. masterorganicchemistry.comnumberanalytics.com

| Protecting Group | Typical Reagent for Introduction | Typical Conditions for Removal |

| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) (Acidolysis) |

Selective Deprotection Methodologies (e.g., Hydrogenolysis for Cbz, Acidolysis for Boc)

Hydrogenolysis for Cbz Deprotection: The most common method for removing the Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. acs.org The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.

Acidolysis for Boc Deprotection: The Boc group is readily cleaved under acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used neat or in a solvent like dichloromethane. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the free amine. Other acidic reagents, such as hydrogen chloride in an organic solvent, can also be employed. The use of iron(III) salts has also been reported as a sustainable catalytic method for the selective cleavage of the N-Boc group, even in the presence of an N-Cbz group. csic.es

Classical and Modern Synthetic Routes to the Piperidine (B6355638) Core

The piperidine ring is a prevalent structural motif in a vast number of biologically active compounds. mdpi.com Consequently, numerous synthetic methods have been developed to access this important heterocyclic system.

Multi-step Organic Synthesis Pathways

The synthesis of substituted piperidines like this compound often involves multi-step reaction sequences. pharmafeatures.com A common strategy for the synthesis of 4-substituted-4-aminopiperidine derivatives starts from isonipecotate. nih.gov This approach utilizes a Curtius rearrangement as a key step to introduce the amino group at the 4-position. Alkylation of the isonipecotate precursor allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov

Enzymatic cascades have also been employed for the synthesis of protected aminopiperidines. For example, a one-pot enzymatic cascade using galactose oxidase and imine reductase has been developed to synthesize enantiopure Cbz-protected L-3-aminopiperidine from an amino alcohol derived from a bio-renewable amino acid. rsc.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. rsc.orgresearchgate.net

Reductive Amination Protocols for Piperidine Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds and plays a significant role in the synthesis of piperidine derivatives. researchgate.netumh.es This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

This methodology is particularly useful for the synthesis of N-substituted piperidines. tandfonline.com For example, the reductive amination of a piperidone with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is a common strategy. nih.gov Borane-pyridine complex has been shown to be an effective and less toxic alternative to cyanide-containing reagents for the reductive amination of piperidines with various aldehydes. tandfonline.com The reaction can be performed as a one-pot procedure and is compatible with a range of functional groups. tandfonline.com

| Reagent | Substrates | Key Features |

| Sodium Triacetoxyborohydride | Ketones, Aldehydes, Amines | Mild and selective reducing agent. |

| Sodium Cyanoborohydride | Ketones, Aldehydes, Amines | Effective but toxic due to cyanide. |

| Borane-Pyridine Complex | Aldehydes, Secondary Amines (e.g., piperidines) | Less toxic alternative to NaCNBH₃, good for N-alkylation. tandfonline.com |

| Catalytic Hydrogenation | Imines, Enamines | Often used with a metal catalyst (e.g., Pd, Pt, Ni). |

Solid-Phase Synthesis Techniques and Applications

Solid-phase synthesis offers a streamlined and efficient approach for the construction of complex molecules, including peptides and other organic compounds, by anchoring a starting material to an insoluble resin support. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps. rsc.org In the context of this compound, it can serve as a valuable building block for incorporation into larger molecules on a solid support. nih.gov

The carboxybenzyl (Cbz) protecting group is instrumental in this process. It is stable under a variety of reaction conditions, including those typically used in peptide synthesis, yet can be readily removed under specific conditions, most commonly through catalytic hydrogenation. nih.govorganic-chemistry.orgtotal-synthesis.com This orthogonality makes it compatible with other common protecting groups like Boc and Fmoc. researchgate.netgoogle.com

The utility of piperidine-containing building blocks in solid-phase synthesis has been demonstrated in the preparation of peptide mimetics and other complex structures. researchgate.netcore.ac.uk For instance, 4-aminopiperidine (B84694) analogues have been successfully utilized in solid-phase synthesis, where the choice of protecting group, such as the allyloxycarbonyl (Alloc) group, has been investigated to optimize reaction conditions and yields. researchgate.net The principles guiding the use of Alloc-protected aminopiperidines can be extended to Cbz-protected analogues, leveraging the distinct reactivity and deprotection methods of the Cbz group.

A typical solid-phase synthesis cycle involving a Cbz-protected building block would involve:

Attachment: Anchoring the initial amino acid or molecule to the solid support.

Deprotection: Removal of the N-terminal protecting group of the resin-bound species.

Coupling: Introduction of the this compound unit, activated for amide bond formation.

Iteration: Repetition of the deprotection and coupling steps to elongate the molecular chain.

Cleavage: Release of the final product from the resin, often with simultaneous removal of side-chain protecting groups.

The table below summarizes key aspects of protecting groups relevant to the solid-phase synthesis involving this compound.

| Protecting Group | Abbreviation | Common Introduction Reagent | Common Deprotection Condition | Orthogonal to Cbz |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | - |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | Yes |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine | Yes |

| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(PPh₃)₄, scavenger | Yes |

Annulation Reactions for Piperidine Ring Formation (e.g., [5+1] Annulations)

Annulation reactions provide a powerful strategy for the de novo construction of the piperidine ring system. These methods involve the formation of a new ring from two or more components in a single synthetic operation. nih.gov The [5+1] annulation strategy is particularly noteworthy, where a five-atom component reacts with a one-atom component to form the six-membered piperidine ring.

A modular and highly flexible [5+1] cycloaddition approach to piperidines has been developed, which can be adapted for the synthesis of this compound precursors. nih.gov This strategy often involves a sequence of reactions, such as a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov The versatility of this approach allows for the introduction of various substituents on the piperidine ring, making it a valuable tool for creating a library of this compound derivatives.

The key advantage of annulation strategies is the ability to build the piperidine core with substituents already in place, which can be more efficient than functionalizing a pre-existing piperidine ring. For instance, a Pd-catalyzed annulation has been used for the synthesis of functionalized piperidines, demonstrating the potential to control both enantio- and diastereoselectivity. nih.gov

Stereoselective Synthesis of this compound Analogues

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods to control the arrangement of substituents on the piperidine ring is of paramount importance.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Multi-enzyme cascades have emerged as a powerful tool for the synthesis of enantiopure Cbz-protected aminopiperidines. rsc.orgnih.gov For example, a one-pot enzymatic cascade using galactose oxidase and imine reductase variants has been successfully employed to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.orgnih.gov This biocatalytic approach offers mild reaction conditions and high stereoselectivity.

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule. Highly substituted piperidines can be synthesized with excellent diastereoselectivity through methods like Negishi cross-couplings and intramolecular cyclizations. mdpi.com For instance, the diastereoselective synthesis of highly functionalized cyclohexanones, which can be precursors to piperidines, has been achieved via cascade Michael reactions with complete diastereoselectivity in many cases. beilstein-journals.org

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a widely used and powerful method for the enantioselective reduction of prochiral substrates, such as imines, enamines, and N-heteroaromatic compounds, to produce chiral amines. mdpi.comacs.orgokayama-u.ac.jp This technique is highly atom-economical and generates minimal waste. acs.org

The asymmetric hydrogenation of pyridinium (B92312) salts, catalyzed by transition metal complexes with chiral ligands (e.g., iridium or rhodium), is a prominent strategy for accessing chiral piperidines. nih.govmdpi.com This method can be applied to precursors of this compound to introduce the desired stereochemistry. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com For instance, rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been a key step in the large-scale synthesis of an enantiomerically pure aminofluoropiperidine. nih.gov

The table below presents examples of catalyst systems used in the asymmetric hydrogenation for the synthesis of chiral piperidines.

| Catalyst System | Substrate Type | Product Type | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted pyridinium salts | Chiral 2-substituted piperidines | mdpi.com |

| Ruthenium(II) complex | Pyridine (B92270) derivatives | Chiral piperidines | nih.gov |

| Rhodium(I) with ferrocene (B1249389) ligand | Pyridine derivatives | Chiral piperidines | nih.gov |

| Rhodium(I) with P-chiral bisphosphorus ligand | Tetrasubstituted enamides | Chiral piperidines | mdpi.com |

Intramolecular Cyclization Reactions (e.g., Olefin Diamination)

Intramolecular cyclization is a key strategy for forming the piperidine ring, where a linear precursor containing both the nitrogen atom and a reactive partner cyclizes to form the heterocycle. mdpi.com These reactions can be designed to proceed with high stereoselectivity.

Oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, is one such method that leads to substituted piperidines. mdpi.com This process involves the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. Enantioselective versions of this reaction have been developed using palladium catalysts with chiral ligands. mdpi.com

Radical-mediated amine cyclization offers another route to piperidines. For example, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov The stereochemical outcome of these cyclizations can often be controlled by the geometry of the starting material and the reaction conditions.

Asymmetric Michael Addition Strategies

The asymmetric Michael addition, or aza-Michael addition when a nitrogen nucleophile is used, is a powerful C-C or C-N bond-forming reaction that can be used to construct chiral piperidine scaffolds. beilstein-journals.orgbuchler-gmbh.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Organocatalysis has revolutionized the field of asymmetric Michael additions. beilstein-journals.orgresearchgate.netbeilstein-journals.org Chiral primary amines, thioureas, and phosphoric acids derived from cinchona alkaloids or other chiral scaffolds can effectively catalyze the enantioselective addition of various nucleophiles to create stereocenters with high fidelity. beilstein-journals.orgbuchler-gmbh.combeilstein-journals.orgnih.gov

An intramolecular aza-Michael reaction is a particularly effective strategy for the enantioselective synthesis of substituted piperidines. nih.govbeilstein-journals.org In this approach, a linear substrate containing both the amine nucleophile and the Michael acceptor cyclizes to form the piperidine ring. The stereochemistry of the newly formed chiral centers can be controlled by the chiral catalyst. For instance, cinchona-based primary-tertiary diamines have been used to catalyze the intramolecular aza-Michael addition of enone carbamates to yield 2-substituted piperidines with up to 99% enantiomeric excess. beilstein-journals.org

Chemical Transformations and Derivatization Strategies

Functionalization of the Piperidine (B6355638) Core

The piperidine core, specifically the secondary amine of the ring, serves as a primary site for introducing molecular diversity.

Nitrogen Alkylation and Acylation

The nucleophilic piperidine nitrogen readily undergoes alkylation and acylation reactions to introduce a wide array of substituents. These transformations are fundamental in modifying the physicochemical properties of the resulting molecules. For instance, in the synthesis of piperidinyl ureas designed as inhibitors for Defective in Cullin Neddylation 1 (DCN1), the piperidine nitrogen is functionalized through alkylation or reductive amination. nih.gov A general synthetic approach involves the alkylation of a piperidone precursor, followed by reductive amination to install the desired amine, which is then further derivatized. nih.gov While these reactions are generally efficient, alkylation steps can sometimes be less effective, with reported yields ranging from 30-50%. nih.gov

Acylation of the piperidine nitrogen is another common strategy. Several compounds based on a 4-aminopiperidine (B84694) scaffold have been synthesized with various acyl moieties on the ring nitrogen to explore their potential as N-type calcium channel antagonists. nih.gov These reactions are crucial for building the structural motifs necessary for biological activity. nih.gov

Amine Functional Group Interconversions

The primary amino group at the C4 position, once deprotected, is a handle for numerous functional group interconversions beyond simple acylation or alkylation. A notable transformation is deaminative halogenation, which replaces the amino group with a halide. nih.gov This reaction provides a powerful tool for synthetic diversification, converting readily available amines into valuable organohalides. nih.gov The process can be achieved using an N-anomeric amide as a nitrogen-deletion reagent, offering a unified strategy for synthesizing organic halides from both aliphatic and aromatic primary amines under mild conditions. nih.gov While the primary amino group's high bond dissociation energy and basicity can pose challenges for its use as a leaving group, modern methods have enabled its successful interconversion. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the piperidine scaffold is frequently modified using these methods. researchgate.netrsc.org

Palladium-Catalyzed Coupling Reactions for Piperidine Derivatization

Palladium-catalyzed reactions have been extensively used to create libraries of complex molecules for pharmaceutical applications. researchgate.netnih.govnih.gov A significant advancement is the direct C(sp³)–H arylation of piperidine derivatives. acs.org Research has demonstrated a regio- and stereoselective Pd-catalyzed C(4)–H arylation of piperidines that bear a C(3)-linked aminoquinoline directing group. acs.org This method allows for the selective formation of cis-3,4-disubstituted piperidines. acs.org Notably, the reaction is successful with both N-Boc and N-Cbz protecting groups on the piperidine ring, showcasing its versatility. acs.org The conditions are silver-free and utilize an inexpensive base, making the process practical for broader application. acs.org

| Aryl Iodide Coupling Partner | Catalyst System | Base | Product Configuration | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodoanisole | Pd(OAc)₂ / Aminoquinoline auxiliary | K₂CO₃ | cis/trans | 75% | acs.org |

| 4-Iodotoluene | Pd(OAc)₂ / Aminoquinoline auxiliary | K₂CO₃ | cis/trans | 71% | acs.org |

| Ethyl 4-iodobenzoate | Pd(OAc)₂ / Aminoquinoline auxiliary | K₂CO₃ | cis/trans | 80% | acs.org |

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been adapted for use with piperidine derivatives. researchgate.netmdpi.com While palladium has historically dominated this field, recent research has explored the use of first-row transition metals like cobalt. nih.gov A cobalt-catalyzed C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling has been developed for reacting aryl boronic esters with alkyl bromides. nih.gov In the optimization of this reaction, 4-bromo-N-Cbz-piperidine was used as a model electrophile, highlighting the relevance of the Cbz-protected piperidine core in such transformations. nih.gov The cyclic nature of this substrate makes it prone to elimination, suggesting that conditions optimized for it would be broadly applicable to other alkyl bromides. nih.gov The use of a diamine ligand was found to be crucial for improving the selectivity of the cross-coupling over side reactions. nih.gov

| Aryl Boronic Ester | Catalyst | Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid neopentyl glycol ester | CoBr₂ | trans-N,N'-dimethylcyclohexane-1,2-diamine (L1) | t-AmOK | 85% | nih.gov |

| 4-Methoxyphenylboronic acid neopentyl glycol ester | CoBr₂ | L1 | t-AmOK | 81% | nih.gov |

| 4-(Trifluoromethyl)phenylboronic acid neopentyl glycol ester | CoBr₂ | L1 | t-AmOK | 70% | nih.gov |

Reactions with Carbonyl Compounds and Other Electrophiles

The nucleophilic character of the amino group in 4-aminopiperidine derivatives is fundamental to its reaction with a variety of electrophiles, particularly carbonyl compounds. libretexts.org A common reaction is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is subsequently reduced to a new secondary amine. nih.gov

A key application is the synthesis of ureas through the reaction of the piperidine amine with isocyanates. In the development of DCN1 inhibitors, a Boc-protected 4-aminopiperidine was subjected to reductive amination, followed by acid-mediated deprotection and condensation with various isocyanates to furnish a library of disubstituted urea (B33335) analogs. nih.gov This sequence highlights the utility of the aminopiperidine scaffold in rapidly accessing diverse chemical matter for structure-activity relationship (SAR) studies. The yields for the final isocyanate coupling step are generally moderate to good. nih.gov

| Amine Precursor | Isocyanate Reagent | Product Type | Yield (over 2 steps) | Reference |

|---|---|---|---|---|

| Deprotected amine from reductive amination of Boc-protected 4-aminopiperidine | Aryl Isocyanates | Disubstituted Ureas | 40-75% | nih.gov |

| Amine intermediate 7 | Aryl Isocyanates | Alkylurea Analogs | 70-99% (coupling step) | nih.gov |

Derivatization for Analytical and Mechanistic Studies (e.g., Supercritical Fluid Chromatography-Mass Spectrometry Tagging)

The analytical characterization of polar and structurally complex molecules such as 4-Cbz-aminopiperidine often necessitates chemical derivatization, or "tagging," to enhance their compatibility with advanced analytical techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Derivatization is a strategic chemical modification of the analyte to improve its chromatographic behavior, increase detection sensitivity, and facilitate the resolution of stereoisomers. researchgate.netresearchgate.net For primary amines like this compound, derivatization is particularly crucial for overcoming challenges such as poor peak shape caused by interactions with column materials and for enabling robust chiral separations. nih.govresearchgate.net

The primary amine group on the piperidine ring is the principal target for derivatization. By converting this polar, highly basic functional group into a less polar, neutral moiety, chromatographic performance can be significantly improved. google.com Furthermore, the tagging agent can introduce a chromophore or a readily ionizable group, which enhances detectability by UV and mass spectrometry detectors, respectively. researchgate.netgoogle.com

Research into the analysis of similar chiral primary amines has highlighted several effective derivatization strategies that are directly applicable to this compound for mechanistic and analytical profiling. researchgate.netgoogle.com These methods transform the amine into a derivative with more favorable properties for SFC, a technique valued for its speed, efficiency, and compatibility with both normal-phase and reversed-phase chemistries. researchgate.netuni-greifswald.de

Key Derivatization Strategies:

Acylation to Form Amides: A common and robust strategy involves the acylation of the primary amine. For instance, reacting an aminopiperidine with benzoyl chloride converts the amine into a stable benzamide (B126) derivative. google.com This transformation typically proceeds under mild conditions. The resulting amide is less basic and less polar than the parent amine, leading to better peak shapes and retention characteristics on standard chromatographic columns. A patent for the analysis of the related compound 3-aminopiperidine details its derivatization with benzoyl chloride, followed by analysis using HPLC with a standard C18 column for quantification and a chiral column for determining enantiomeric excess. google.com This approach is readily transferable to SFC-MS platforms.

Imine Formation: Another effective technique is the formation of an imine through condensation with an aldehyde. Research has demonstrated that reacting chiral amines with 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA) creates imine derivatives that are exceptionally well-suited for chiral SFC screening. researchgate.net This derivatization not only aids in chromatographic separation but also introduces a pyridyl moiety that can assist in stereochemical analysis through techniques like circular dichroism. researchgate.net

These tagging strategies are instrumental in unlocking the full potential of SFC-MS for the analysis of this compound. They allow for the development of highly selective and sensitive methods for quantification, impurity profiling, and, crucially, for the separation and analysis of enantiomers, which is vital in pharmaceutical development. researchgate.netnih.gov The hyphenation of advanced SFC platforms with mass spectrometry provides a level of sensitivity and selectivity essential for modern analytical challenges. researchgate.net

Table 1: Applicable Derivatization Strategies for Aminopiperidines for Chromatographic Analysis

| Derivatization Strategy | Reagent Example | Resulting Functional Group | Key Analytical Benefits | Reference Example |

| Acylation | Benzoyl Chloride | N-Benzoyl Amide | Improved peak shape, increased stability, enhanced UV detection, allows separation on standard C18 and chiral columns. | Derivatization of 3-aminopiperidine for HPLC analysis. google.com |

| Imine Formation | 3-Hydroxypyridine-2-carboxaldehyde (HCA) | Pyridyl Imine | Enables robust chiral SFC screening, enhances chromatographic separation, and facilitates stereochemical analysis. | Chiral SFC screening of various primary amines. researchgate.net |

| Carbamate (B1207046) Formation | Chloroformates (e.g., FMOC-Cl) | Carbamate | Introduces a strong UV chromophore (FMOC group), improves detection sensitivity, and aids in separation. researchgate.net | General strategy for amino acids, applicable to primary amines. researchgate.net |

Applications in Pharmaceutical and Bioorganic Chemistry

Role as a Key Intermediate in Drug Discovery and Development

4-Cbz-aminopiperidine, also known as benzyl (B1604629) 4-aminopiperidine-1-carboxylate, is a heterocyclic building block widely utilized in the pharmaceutical industry. 3wpharm.comchemicalbook.comnih.gov The presence of the Cbz group provides stability to the piperidine (B6355638) ring during various chemical transformations, allowing for selective modifications at other positions of the molecule. This characteristic is paramount in the multi-step synthesis of complex drug candidates.

Synthesis of Complex Bioactive Molecules

The utility of this compound extends to the synthesis of a diverse range of pharmacologically active compounds. Its structural framework is a common feature in many natural products and therapeutic agents. researchgate.net For instance, derivatives of 4-aminopiperidine (B84694) have been investigated for their potential as antimalarial agents. The piperidine moiety itself is a ubiquitous structural motif found in numerous alkaloids and drug candidates. researchgate.net The synthesis of these complex molecules often involves the use of piperidones, which serve as key intermediates in the creation of chiral aminopiperidines. researchgate.net

Building Blocks for Advanced Pharmaceutical Structures

The piperidine scaffold is one of the most relevant heterocyclic structures in medicinal chemistry, providing a rigid framework for the design of new drugs. this compound serves as a versatile starting material for creating more elaborate molecular architectures. nih.gov For example, it can be used in the synthesis of spirocyclic compounds, which are of growing interest in drug design. The ability to introduce additional functional groups to the 4-aminopiperidine ring is crucial for tailoring the biological activity of new drug candidates. researchgate.net

Design and Synthesis of Drug Candidates

The unique properties of this compound have led to its use in the design and synthesis of a variety of drug candidates targeting different diseases.

Inhibitors of Biological Targets (e.g., Enzyme Inhibitors, Kinase Inhibitors, N-type Calcium Channel Blockers)

Derivatives of this compound have shown significant potential as inhibitors of various biological targets. For example, they have been used to develop inhibitors for enzymes like SIRT2 and cyclin-dependent kinase 5 (Cdk5), which are implicated in metabolic and neurodegenerative diseases, respectively. The 4-aminopiperidine core has also been employed to create potent inhibitors of transglutaminase 2, an enzyme associated with conditions like Huntington's disease. researchgate.net

Furthermore, the 4-aminopiperidine scaffold has been a template for designing novel kinase inhibitors. researchgate.net By modifying this core structure, researchers have developed dual inhibitors of the Smoothened (SMO) and ERK pathways, which are critical in certain cancers. nih.gov

In the realm of pain management, 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers. nih.gov These channels are attractive targets for developing new analgesics. nih.gov Research has led to the identification of selective N-type calcium channel blockers derived from the 4-aminopiperidine template, such as C101 and ZC88, which show promise for treating chronic neuropathic pain. nih.govsci-hub.se

| Target | Example Compound Class | Therapeutic Area |

| SIRT2, Cdk5/p25 | 4-Aminopiperidine derivatives | Metabolic and Neurodegenerative Diseases |

| Transglutaminase 2 | 4-Aminopiperidine-based covalent inhibitors | Huntington's Disease |

| SMO/ERK | 4-Aminopiperidine derivatives | Cancer |

| N-type Calcium Channels | 4-Aminopiperidine derivatives (e.g., C101, ZC88) | Chronic Neuropathic Pain |

Anti-Hepatitis C Virus (HCV) Agents

A significant application of the 4-aminopiperidine scaffold has been in the development of anti-Hepatitis C virus (HCV) agents. nih.govnih.gov High-throughput screening identified 4-aminopiperidine derivatives as potent inhibitors of HCV replication. nih.gov Further medicinal chemistry optimization of an initial hit compound led to derivatives with increased potency, reduced toxicity, and improved metabolic properties. nih.gov These compounds were found to inhibit the assembly and release of the virus and acted synergistically with other approved anti-HCV drugs. nih.gov The core structure for these agents often starts with intermediates like 4-amino-1-Boc-piperidine, a related compound to this compound. nih.gov

Peptidomimetics and Peptide Analogues Incorporating Piperidine Scaffolds

The rigid structure of the piperidine ring makes it an excellent scaffold for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. The incorporation of constrained amino acids, such as those derived from piperidine, is a common strategy to induce specific secondary structures in peptide chains. chim.it this compound and its derivatives are valuable in the synthesis of these peptide analogues. vu.nl For example, 4-aminopiperidine-4-carboxylic acid has been used to prepare water-soluble, highly helical peptides. The Cbz group is instrumental in protecting the amino group during peptide synthesis. This approach has been used to create analogues of bioactive peptides, such as those targeting the bacterial cysteine protease IdeS. nih.gov The synthesis of these complex peptidomimetics often involves the use of protected piperidine intermediates to control the step-wise assembly of the final molecule. nih.gov

Development of Ligands and Catalysts

The this compound framework is not only integral to the final structure of bioactive molecules but also plays a crucial role in the synthetic methodologies used to create them. It serves as a key building block in the development of specialized ligands and is utilized in advanced catalytic processes designed to construct complex molecular architectures.

The piperidine ring is a common motif in ligands designed for various biological targets and in ligands for metal catalysts. The Cbz protecting group on the 4-amino position allows for controlled, stepwise synthetic transformations. For example, 4-aminopiperidine has been used as a core structure in the development of ligands for histamine (B1213489) receptors. uni-regensburg.de

A significant area of application is in palladium-catalyzed C-H activation/arylation reactions. These reactions offer a powerful method for creating carbon-carbon bonds directly, streamlining complex syntheses. The development of directing groups that guide the metal catalyst to a specific C-H bond is critical. In this context, N-Cbz protected piperidines have been used as substrates to study and optimize these catalytic reactions. acs.org A study on the mechanism of palladium-catalyzed C(sp3)–H arylation at the C4 position of piperidines revealed that both cis- and trans-C(4)–H bonds are cleaved reversibly. acs.org This research led to the development of an improved 4-dimethylamine-8-aminoquinoline (DMAQ) amide directing group, which enhanced reaction rates and yields. acs.org

Furthermore, various catalytic systems have been developed for the hydrogenation and modification of pyridine (B92270) and piperidine rings, which are fundamental transformations in organic synthesis. nih.gov Rhodium-catalyzed asymmetric hydrogenation, for instance, is used to produce enantiomerically pure piperidine derivatives. nih.govmdpi.com The compatibility of the Cbz protecting group with certain catalytic conditions, such as specific imine reductions, makes it a valuable tool for chemists, as it can remain intact while other functional groups in the molecule are transformed. chemrxiv.org

Table 2: Applications of this compound in Ligand and Catalyst Development

| Application Area | Catalytic System/Method | Role/Significance of Piperidine Scaffold | Reference |

|---|---|---|---|

| C-H Arylation | Palladium-Catalyzed C(sp3)–H Arylation | N-Cbz piperidine used as a model substrate to study reaction mechanisms and develop new directing groups (e.g., DMAQ). acs.org | acs.org |

| Asymmetric Synthesis | Rhodium-Catalyzed Hydrogenation | Precursor for creating chiral piperidine-based ligands and products. nih.govmdpi.com | nih.govmdpi.com |

| Ligand Synthesis | General Organic Synthesis | The 4-aminopiperidine core is a versatile scaffold for building ligands targeting various receptors, such as histamine receptors. uni-regensburg.de | uni-regensburg.de |

| Selective Reduction | Modified Imine Reduction Catalysts | The Cbz group on the piperidine amine is shown to be compatible with certain catalytic reductions, allowing for selective synthesis. chemrxiv.org | chemrxiv.org |

Advanced Research Methodologies and Computational Studies

Structure-Activity Relationship (SAR) Investigations in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 4-Cbz-aminopiperidine, SAR investigations have been pivotal in optimizing their therapeutic potential.

The 4-aminopiperidine (B84694) core is a common fragment in molecules designed to interact with various biological targets, including protein kinases and viral proteins. researchgate.netnih.gov SAR studies have shown that modifications to this core and its substituents can dramatically alter binding affinity and selectivity. For instance, in the development of inhibitors for Protein Kinase B (PKB/Akt), a key target in cancer therapy, the elaboration of a 7-azaindole (B17877) fragment with a 4-aminopiperidine moiety was crucial for achieving selectivity over the related Protein Kinase A (PKA). researchgate.net A divergence in the binding mode was observed between molecules containing 4-aminopiperidine and those with 4-aminomethylpiperidine, highlighting the sensitivity of the protein's active site to the precise placement of the amino group. researchgate.net

In the context of antiviral drug discovery, particularly for Hepatitis C Virus (HCV), a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of viral assembly. nih.gov The subsequent SAR campaign involved systematic modifications. Exploration of different aryl groups and linkers attached to the 4-aminopiperidine scaffold led to derivatives with enhanced potency and improved metabolic properties. nih.gov For example, replacing a benzylcarbamate moiety with various aryl alkylamides was a strategy employed to explore a lipophilic pocket within the target enzyme, transglutaminase 2, in the context of Huntington's disease research. researchgate.net

The data below summarizes key SAR findings for 4-aminopiperidine-based compounds in different therapeutic areas:

Table 1: SAR Insights for 4-Aminopiperidine DerivativesThese studies underscore the importance of the 4-aminopiperidine scaffold and demonstrate how systematic modifications, guided by SAR principles, can lead to the development of potent and selective therapeutic agents.

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. While specific mechanistic studies focusing solely on this compound are not extensively detailed in the reviewed literature, the reactions it participates in are well-established, and their mechanisms can be inferred from broader chemical principles.

This compound is frequently used in multi-step syntheses, often involving the construction of fused heterocyclic systems like pyrimidines and purines. yu.edu.jo The synthesis of fused pyrimidines, for example, can proceed through the cyclocondensation of ortho-aminobenzylamine analogues. yu.edu.jo The Cbz-protected amino group in this compound can act as a nucleophile after deprotection, or the piperidine (B6355638) nitrogen can participate in annulation reactions.

One important class of reactions is the vicarious nucleophilic substitution (VNS) of hydrogen, which has been used to synthesize quinazolines and purines from nitroarene precursors. yu.edu.jo Although this compound is not the primary reactant in VNS, its derivatives can be formed using this methodology, which involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group (in this case, hydrogen).

In the synthesis of piperidine derivatives, intramolecular cyclization reactions are common. mdpi.com For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can form piperidines. This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine ring. mdpi.com Another example is the gold(I)-catalyzed oxidative amination of non-activated alkenes, which allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. mdpi.com

The Cbz group itself is primarily a protecting group, and its removal via catalytic hydrogenation is a key mechanistic step in many synthetic sequences. During this process, side reactions can occur. For instance, it has been proposed that palladium-catalyzed oxidation of an ethanol (B145695) solvent can form acetaldehyde, which can then react with the deprotected secondary amine to form an ethylated byproduct via reductive amination. acs.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. It is frequently employed to understand reaction mechanisms, predict reaction outcomes, and optimize reaction conditions. sumitomo-chem.co.jp For reactions involving complex molecules like derivatives of this compound, DFT calculations can elucidate transition state energies, reaction pathways, and the influence of catalysts and substituents. researchgate.netresearchgate.net

For example, in the palladium-catalyzed C(sp³)–H arylation of piperidines, DFT calculations were used to understand the observed stereoselectivity. acs.org Such calculations can help rationalize why a particular isomer is formed preferentially, guiding the choice of ligands, bases, and solvents to improve the yield of the desired product. researchgate.net Similarly, DFT has been used to investigate the hydroboration of related azabicyclic systems, providing insights into the reaction's stereochemical outcome. unipv.it By calculating the energies of different possible transition states, researchers can predict which reaction pathway is more favorable, thereby optimizing the synthesis of complex piperidine-containing structures. sumitomo-chem.co.jpresearchgate.net

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. This is crucial in drug discovery for predicting binding affinity and mode of action. journaljpri.com

Derivatives of 4-aminopiperidine have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cell signaling and frequent targets in cancer therapy. researchgate.netnih.govnih.govnih.gov Molecular docking studies have been instrumental in this field. For instance, docking of 4-(aminomethyl)benzamide (B1271630) derivatives into the active sites of several receptor tyrosine kinases revealed key binding interactions. nih.gov Similarly, in the development of multi-kinase inhibitors, docking studies were used to understand how a novel N-(2-aminoethyl)piperidine-4-carboxamide scaffold could simultaneously interact with VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

In the design of inhibitors for Protein Kinase B (PKB), docking studies, in conjunction with crystallography, guided the elaboration of fragments to improve potency and selectivity. researchgate.net These studies revealed how the 4-aminopiperidine moiety could be positioned within the ATP-binding site to form specific hydrogen bonds and hydrophobic interactions, leading to potent inhibition. researchgate.net Docking has also been applied to understand substrate specificity in enzymatic reactions, such as in a multi-enzyme cascade using galactose oxidase, to rationalize why Cbz-protected substrates were better accepted than others. rsc.org

The table below provides examples of docking studies involving piperidine derivatives targeting protein kinases.

Table 2: Molecular Docking Studies of Piperidine Derivatives as Kinase Inhibitors

Computational methods can assist in the strategic planning and optimization of entire synthetic routes. While direct computational design of a full synthesis for a this compound derivative is complex, computational tools can optimize individual steps, as discussed with DFT, or help in selecting the most promising synthetic strategies.

For example, enzyme-based syntheses are becoming increasingly important for their sustainability and stereoselectivity. Computational docking can be used to screen libraries of enzymes (e.g., imine reductases) for their potential to catalyze a specific step in a synthetic pathway, such as the reduction of a cyclic imine to a chiral aminopiperidine. rsc.org This in silico screening can save significant experimental time and resources by identifying the most promising biocatalysts for optimization. A study on the synthesis of protected 3-aminopiperidine derivatives utilized this approach, combining galactose oxidase and imine reductase variants in a one-pot cascade. rsc.org Molecular docking helped to understand the substrate specificity of the initial oxidase enzyme, which was the rate-limiting step of the cascade. rsc.org

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research

The synthesis and purification of this compound and its derivatives rely on a suite of advanced analytical techniques for characterization and purity assessment. These methods are essential for confirming the structure of intermediates and final products and for ensuring their suitability for subsequent biological testing.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the primary tool for structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule. acs.org Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are often used to unambiguously assign all proton and carbon signals, especially for complex derivatives.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight of a compound, thereby confirming its elemental composition. acs.org Techniques like Electrospray Ionization (ESI) are commonly coupled with liquid chromatography for LC-MS analysis.

Infrared (IR) Spectroscopy is employed to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the Cbz carbamate (B1207046) group and the N-H bonds of the amine and amide functionalities. acs.org

Chromatographic techniques are indispensable for both purification and purity analysis. Flash column chromatography on silica (B1680970) gel is the standard method for purifying reaction mixtures on a preparative scale. acs.orgHigh-Performance Liquid Chromatography (HPLC) , often using reversed-phase columns, is the gold standard for determining the purity of the final compounds. acs.org Chiral HPLC, using specialized columns, is crucial for separating enantiomers and determining the enantiomeric excess of chiral piperidine derivatives. acs.org

Q & A

Q. What parameters validate the drug-likeness of this compound analogs?

-

Methodological Answer :

-

Physicochemical Properties : Calculate logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors (<5) .

-

Bioavailability : Assess GI absorption (High: >80%) and BBB permeability (Low: <0.1) via in silico models .

Parameter Target Range Example Value logP <5 2.8 TPSA <90 Ų 65.5 Ų H-bond Donors ≤5 2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.